4-Chloro-6-nitro-1H-indazole
Description
Historical Context of Indazole Chemistry in Organic Synthesis and Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, has been a cornerstone in the development of synthetic and medicinal chemistry for decades. nih.gov Its derivatives are largely synthetic, with few natural occurrences. nih.gov The therapeutic potential of indazole-containing compounds has been recognized since the mid-20th century, leading to extensive research and the development of numerous drugs. benthamdirect.com
Indazoles are known for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govtaylorandfrancis.com This broad utility has cemented the indazole scaffold as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. benthamdirect.com The development of efficient synthetic methods to create diverse indazole derivatives has been a continuous focus, with recent advancements in catalyst-based and green chemistry approaches further expanding the accessibility of these compounds. benthamdirect.com
Rationale for Investigating the 4-Chloro-6-nitro-1H-indazole Scaffold
The specific substitution pattern of this compound provides a compelling reason for its investigation. The presence of a chlorine atom at the 4-position and a nitro group at the 6-position significantly influences the electronic properties and reactivity of the indazole ring system.
The electron-withdrawing nature of both the chloro and nitro groups makes the aromatic ring susceptible to nucleophilic substitution reactions, a key strategy in organic synthesis for introducing diverse functional groups. smolecule.com The nitro group itself can be readily reduced to an amino group, which serves as a handle for further chemical modifications, thereby expanding the synthetic utility of the molecule. smolecule.com
From a medicinal chemistry perspective, these substituents can play a crucial role in the molecule's interaction with biological targets. The chloro group can enhance binding affinity through halogen bonding, while the nitro group can participate in hydrogen bonding and other interactions. The specific positioning of these groups on the indazole scaffold creates a unique electronic and steric profile that can be exploited for the design of targeted therapeutic agents. For instance, various substituted nitroindazoles have been investigated for their potential as anticancer and antileishmanial agents. nih.govevitachem.com
The investigation of this compound is therefore driven by its potential to serve as a versatile intermediate for the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 245524-94-1 |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| Density | 1.7 g/cm³ |
| Boiling Point | 397.9 °C at 760 mmHg |
| Flash Point | 194.4 °C |
Note: The data in this table is compiled from various chemical suppliers and databases and should be used as a reference. chemsrc.com
Related Compounds
The study of this compound also informs and is informed by research into structurally similar molecules. The table below lists some related compounds and their key identifiers.
| Compound Name | CAS Number | Molecular Formula |
| 6-Chloro-4-nitro-1H-indazole | 885519-50-6 | C₇H₄ClN₃O₂ |
| This compound-3-carboxylic acid | 887570-79-8 | C₈H₄ClN₃O₄ |
| This compound-3-carbaldehyde | 887570-76-5 | C₈H₄ClN₃O₃ |
| 3-Bromo-4-chloro-6-nitro-1H-indazole | 885522-75-8 | C₇H₃BrClN₃O₂ |
| 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | 885519-37-9 | C₈H₃ClN₄O₂ |
This table provides a non-exhaustive list of related compounds for comparative purposes. bldpharm.comevitachem.comevitachem.comnih.govchemscene.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-nitro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTHJQZWPMDVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646170 | |
| Record name | 4-Chloro-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-11-9, 245524-94-1 | |
| Record name | 4-Chloro-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving 4 Chloro 6 Nitro 1h Indazole
Preparative Routes to 4-Chloro-6-nitro-1H-indazole and its Precursors
The synthesis of this compound can be achieved through several methodologies, primarily involving the construction of the indazole core followed by functional group manipulations.
Nitration Strategies for Indazole Derivatives
Nitration is a key step in the synthesis of this compound. Typically, a pre-formed 4-chloro-1H-indazole is subjected to nitration. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures. This electrophilic aromatic substitution introduces the nitro group onto the indazole ring. The position of nitration is influenced by the existing substituents and the reaction conditions. For instance, nitration of 4-chloroindazole can lead to the formation of 4-chloro-2-nitroindazole and 4-chloro-3-nitroindazole as by-products. researchgate.net
The optimization of nitration reactions for indazole derivatives is crucial for achieving high regioselectivity and yield. smolecule.com Factors such as the choice of nitrating agent, acid concentration, and temperature must be carefully controlled. For example, direct nitration of 2H-indazoles has been successfully achieved with high regioselectivity using iron nitrate (B79036) as the nitrating agent. smolecule.com
Multi-step Synthetic Approaches to Functionalized Indazoles
The synthesis of this compound often begins with readily available starting materials like 3-chloro-2-methylaniline. researchgate.net A common multi-step sequence involves the acetylation of the amino group of 3-chloro-2-methylaniline, followed by diazotization and cyclization to form an N-acetyl-4-chloro-1H-indazole intermediate. researchgate.net Subsequent hydrolysis of the acetyl group yields 4-chloro-1H-indazole. researchgate.net This precursor is then nitrated to afford the final product.
Another approach starts from 2-fluoroaniline, which undergoes chlorination with N-chlorosuccinimide (NCS) and then bromination with N-bromosuccinimide (NBS). The resulting 2-bromo-4-chloro-6-fluoroaniline (B70090) is converted to the corresponding benzaldehyde, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to form the indazole ring. While this method produces a related bromo-chloro-indazole, it highlights the multi-step strategies employed for synthesizing functionalized indazoles.
A one-pot synthesis for N-alkylated indazoles has been developed using 2-methylanilines, sodium nitrite, and ethyl chloroacetate (B1199739) in the presence of citric acid. primescholars.com This method proceeds via diazotization, intramolecular cyclization, and subsequent N-alkylation in a single reaction vessel. primescholars.com
Regioselective Synthesis of Indazole Scaffolds
The regioselective synthesis of substituted indazoles is a significant area of research. nih.govresearchgate.netacs.org The formation of the indazole ring can be directed by the choice of starting materials and reaction conditions. For example, the condensation of o-fluorobenzaldehydes with hydrazine provides a route to indazoles. researchgate.net
Transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of indazole scaffolds. nih.govresearchgate.netresearchgate.net These methods offer atom-economical pathways to structurally diverse indazoles. For instance, Rh(III)-catalyzed annulation of pyridazinones or phthalazinones with allenes can produce indazoles with a quaternary carbon. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination of hydrazones is another efficient method for synthesizing a variety of 3-substituted 1H-indazoles. acs.org
Derivatization Reactions of this compound
The presence of the chloro and nitro groups on the this compound scaffold allows for a range of derivatization reactions, enabling the synthesis of a wide array of novel heterocyclic compounds.
Nucleophilic Substitution at the Chlorine and Nitro Positions
The chlorine atom at the C4 position and the nitro group at the C6 position of this compound are susceptible to nucleophilic substitution. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups. Similarly, the nitro group can also be substituted under certain conditions, although this is generally less common than substitution of the halogen. evitachem.com In some cases, the nitro group can be reduced to an amino group, which can then be further functionalized. evitachem.comsmolecule.com
Studies on related 4-RSO2-6-nitro-1-phenyl-1H-indazoles have shown that nucleophilic substitution can occur selectively at the C4 position, with the nitro group at C6 remaining intact. researchgate.net
Cycloaddition Reactions for Novel Heterocyclic Systems
This compound can serve as a precursor for the synthesis of more complex heterocyclic systems through cycloaddition reactions. The indazole nitrogen can be alkylated with a suitable dipolarophile precursor, which can then undergo 1,3-dipolar cycloaddition reactions. nih.gov
For example, N-alkylation of 3-chloro-6-nitro-1H-indazole with allyl bromide, followed by reaction with various dipoles such as azides, can lead to the formation of novel isoxazoline (B3343090) and 1,2,3-triazole derivatives. nih.gov These reactions can be highly regioselective, and "click chemistry" using a copper(I) catalyst has been employed to selectively synthesize 1,4-disubstituted triazoles. nih.gov These cycloaddition reactions provide an efficient pathway to new heterocyclic systems containing both the indazole and another heterocyclic moiety, such as isoxazole (B147169) or triazole. nih.govtaylorandfrancis.com
Alkylation Reactions at the Indazole Nitrogen
The N-alkylation of indazoles, including this compound, is a fundamental transformation that introduces substituents onto one of the two nitrogen atoms of the pyrazole (B372694) ring. A key challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to a mixture of 1-alkyl-1H-indazole and 2-alkyl-2H-indazole isomers. connectjournals.com Generally, the N1-substituted isomer is considered the more thermodynamically stable product, while the N2-substituted isomer is often the kinetically favored one. connectjournals.com
The regiochemical outcome of the alkylation is highly sensitive to several factors, including the steric and electronic nature of substituents on the indazole ring, the choice of alkylating agent, the base employed, and the reaction solvent. d-nb.inforesearchgate.netresearchgate.net For instance, steric hindrance caused by substituents at the C7 position can significantly influence the N1/N2 ratio. thieme-connect.de Electron-withdrawing groups, such as the nitro group present in this compound, also play a critical role in directing the alkylation. Studies on 7-nitro-1H-indazole have shown that the nitro group directs alkylation preferentially to the N2 position. thieme-connect.de
While direct alkylation studies on this compound are not extensively detailed, research on closely related 6-nitro-1H-indazole and 4-nitro-1H-indazole derivatives provides significant insight. For example, the alkylation of 6-nitro-1H-indazole with 1-bromo-2-chloroethane (B52838) in ethanol (B145695) at room temperature has been successfully performed to yield 1-(2-chloroethyl)-6-nitro-1H-indazole, a precursor for further derivatization. scielo.br Similarly, the reaction of 4-nitro-1H-indazole and 6-nitro-1H-indazole with 1,2-dibromoethane (B42909) under basic conditions yields a mixture of the N1 and N2-(2-bromoethyl) derivatives, which can be separated. mdpi.com These examples underscore that a mixture of N1 and N2 alkylated products is typically expected, with the ratio being dependent on the specific reaction conditions. researchgate.net
| Indazole Substrate | Alkylating Agent | Reaction Conditions | Products | Reference |
|---|---|---|---|---|
| 6-Nitro-1H-indazole | 1-Bromo-2-chloroethane | Ethanol, Room Temperature | 1-(2-Chloroethyl)-6-nitro-1H-indazole | scielo.br |
| 4-Nitro-1H-indazole | 1,2-Dibromoethane | K₂CO₃, DMF | 1-(2-Bromoethyl)-4-nitro-1H-indazole and 2-(2-Bromoethyl)-4-nitro-2H-indazole | mdpi.com |
| 6-Nitro-1H-indazole | 1,2-Dibromoethane | K₂CO₃, DMF | 1-(2-Bromoethyl)-6-nitro-1H-indazole and 2-(2-Bromoethyl)-6-nitro-2H-indazole | mdpi.com |
Redox Transformations of the Nitro Group
The nitro group at the C6 position of this compound is a key functional handle that can be readily transformed, most commonly via reduction to an amino group. This transformation yields 4-chloro-1H-indazol-6-amine (also known as 6-amino-4-chloro-1H-indazole), a valuable building block for the synthesis of a wide range of biologically active molecules. synblock.com The reduction of the nitro group is a well-established and efficient process, achievable through several synthetic methods. evitachem.comambeed.com
Common methodologies for this transformation include:
Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to efficiently reduce the nitro group to the corresponding amine.
Metal-Acid Systems : A classic approach involves the use of a metal, such as iron powder or tin, in the presence of an acid like hydrochloric acid. A variation uses iron dust in refluxing ethanol. mdpi.com
Stannous Chloride (SnCl₂) Reduction : The use of stannous chloride, often in an alcoholic solvent like ethanol, is a widely employed method for the reduction of nitroarenes, including nitroindazoles. researchgate.net It is effective, though in some cases, side reactions such as chlorination or alkoxylation of the indazole ring have been observed during the reduction process with anhydrous SnCl₂ in alcohols. researchgate.net
The successful reduction of the nitro functionality provides access to the 6-amino derivative, which can then undergo a variety of further chemical reactions, such as diazotization, acylation, and sulfonylation, to create diverse molecular scaffolds.
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Reduction | H₂, Palladium catalyst | 4-Chloro-1H-indazol-6-amine | |
| Reduction | Iron powder, Hydrochloric acid | 4-Chloro-1H-indazol-6-amine | |
| Reduction | Fe dust, Ethanol (reflux) | 4-Chloro-1H-indazol-6-amine | mdpi.com |
| Reduction | SnCl₂ (Stannous chloride), Alcohol | 4-Chloro-1H-indazol-6-amine | ambeed.comresearchgate.net |
Spectroscopic and Structural Characterization of 4 Chloro 6 Nitro 1h Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Chloro-6-nitro-1H-indazole derivatives, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of the 6-nitro-1H-indazole core is characterized by distinct signals for the aromatic protons. In derivatives, the chemical shifts of these protons are influenced by the substituents on the indazole ring. For instance, in 1-(2-chloroethyl)-6-nitro-1H-indazole, the aromatic protons appear as a multiplet in the range of δ 7.86-8.35 ppm. scielo.br The proton at position 7 typically appears at a lower field due to the deshielding effect of the adjacent nitro group. The proton at position 5 and the proton at position 3 of the indazole ring also show characteristic signals. scielo.brtandfonline.com In N-substituted derivatives, such as those with an ethyl or allyl group, the protons of these alkyl chains give rise to signals at higher fields, with chemical shifts and splitting patterns corresponding to their specific chemical environment. scielo.brimist.ma For example, the methylene (B1212753) protons adjacent to the indazole nitrogen in 1-(2-chloroethyl)-6-nitro-1H-indazole appear as a triplet at δ 4.26 ppm. scielo.br
Table 1: Representative ¹H NMR Spectral Data for 6-Nitro-1H-indazole Derivatives
| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.6 | s | - |
| H-4 | 7.8 - 8.4 | m | - |
| H-5 | 7.8 - 8.4 | m | - |
| H-7 | 7.8 - 8.4 | m | - |
Note: Data are compiled from various substituted 6-nitro-1H-indazole derivatives and represent typical ranges. scielo.brtandfonline.comnih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-(2-chloroethyl)-6-nitro-1H-indazole, characteristic signals are observed for the carbons of the indazole ring system. scielo.br The carbon atoms C-3a, C-7a, and C-6, which are directly bonded to or influenced by the heteroatoms and the nitro group, show distinct chemical shifts. scielo.br The carbons of the benzene (B151609) portion of the indazole ring typically resonate between δ 118 and 138 ppm. scielo.br The signal for C-6, attached to the nitro group, is found at approximately δ 136.2 ppm, while the C-3 carbon appears around δ 137.0 ppm in the 1-(2-chloroethyl) derivative. scielo.br
Table 2: Representative ¹³C NMR Spectral Data for a 6-Nitro-1H-indazole Derivative
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~137.0 |
| C-3a | ~126.1 |
| C-4 | ~118.7 |
| C-5 | ~122.2 |
| C-6 | ~136.2 |
| C-7 | ~120.4 |
| C-7a | ~135.7 |
| N-CH₂ | ~47.1 |
Note: Data based on 1-(2-chloroethyl)-6-nitro-1H-indazole. scielo.br
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound derivatives, the IR spectrum shows characteristic absorption bands. The N-H stretching vibration in 1H-indazoles is typically observed as a broad band around 3442 cm⁻¹. scielo.br The disappearance of this band upon N-substitution is a clear indicator of the reaction's success. scielo.br
Other key absorptions include:
Aromatic C-H stretching: Found around 3020-3100 cm⁻¹. scielo.bracgpubs.org
Nitro (NO₂) group: Strong characteristic asymmetric and symmetric stretching vibrations are observed near 1530 cm⁻¹ and 1340 cm⁻¹, respectively. scielo.bracgpubs.org
C=C aromatic ring stretching: Multiple bands in the region of 1600-1450 cm⁻¹. scielo.br
C-N stretching: Typically appears in the 1300-1200 cm⁻¹ range. mdpi.com
C-Cl stretching: A band in the region of 800-700 cm⁻¹ can be attributed to the carbon-chlorine bond. scielo.br
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₄ClN₃O₂), the calculated molecular weight is approximately 197.58 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. mdpi.comjapsonline.com
Electron impact (EI) ionization often leads to characteristic fragmentation patterns. For indazole derivatives, common fragmentation pathways include the loss of stable molecules like N₂. The presence of nitro and chloro substituents significantly influences the fragmentation. The mass spectrum of a related derivative, 1-(2-chloroethyl)-6-nitro-1H-indazole, shows a molecular ion peak (M⁺) at m/z 225, confirming its molecular weight. scielo.br The fragmentation patterns observed in the mass spectra of various nitroindazoles help in confirming their structure. nih.govacgpubs.org
X-ray Crystallography for Solid-State Molecular Structure
In these structures, the indazole ring system is essentially planar. imist.maiucr.org For example, in 3-chloro-1-ethyl-6-nitro-1H-indazole, the root-mean-square deviation for the indazole ring is just 0.008 Å. iucr.org The nitro group is nearly coplanar with the ring, with a dihedral angle of about 2.8°. iucr.org The asymmetric unit of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole contains two independent molecules that differ mainly in the orientation of the allyl substituent. imist.ma
The crystal packing is stabilized by various intermolecular interactions. Weak C-H···O hydrogen bonds are common, linking molecules into chains or more complex networks. imist.maiucr.org Additionally, π-π stacking interactions between the aromatic indazole rings play a crucial role in consolidating the crystal packing, with centroid-centroid distances typically around 3.7 Å. imist.maiucr.org
Table 3: Representative Crystal Data for a 3-Chloro-6-nitro-1H-indazole Derivative
| Parameter | 3-chloro-1-ethyl-6-nitro-1H-indazole |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4984 (3) |
| b (Å) | 16.2805 (7) |
| c (Å) | 8.3363 (3) |
| β (°) | 97.403 (4) |
| Volume (ų) | 1009.19 (7) |
Note: Data from the crystallographic study of 3-chloro-1-ethyl-6-nitro-1H-indazole. iucr.org
Crystal Structure Determination and Conformation Analysis
The molecular geometries of various this compound derivatives have been determined through single-crystal X-ray diffraction analysis. These studies reveal the conformational preferences of the indazole core and its substituents.
For instance, the crystal structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole (C₁₀H₈ClN₃O₂) shows an asymmetric unit containing two independent molecules. imist.ma These molecules primarily differ in the orientation of the allyl substituents attached to the N1 position of the indazole ring. imist.ma This indicates a degree of conformational flexibility for the substituent in the solid state.
In the case of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one (C₉H₆ClN₃O₃), the asymmetric unit is composed of one complete molecule in a general position and another half-molecule situated on a crystallographic mirror plane. iucr.org This arrangement highlights specific symmetry elements within the crystal lattice.
The analysis of 3-chloro-6-nitro-1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indazole (C₁₈H₂₃ClN₆O₂) also reveals two independent molecules in the asymmetric unit. researchgate.net The primary conformational difference between these two molecules is the dihedral angle between the mean planes of the indazole and triazole rings, which are 78.50(8)° in one molecule and 72.39(7)° in the other. researchgate.net Furthermore, one of the molecules exhibits positional disorder in the terminal portion of its octyl chain, suggesting conformational flexibility of the alkyl chain. researchgate.net
The planarity of the indazole ring system is a consistent feature in these derivatives, which is characteristic of aromatic heterocyclic compounds. The substituents at the chloro and nitro positions influence the electronic distribution within the ring system.
Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one | C₉H₆ClN₃O₃ | Monoclinic | P2₁/m | 10.457(3) | 6.834(2) | 14.129(4) | 109.28(3) |
| 3-chloro-6-nitro-1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indazole | C₁₈H₂₃ClN₆O₂ | Triclinic | P-1 | 9.079(2) | 12.016(3) | 20.324(5) | 81.33(3) |
Note: Data extracted from crystallographic information files. α and γ angles are 90° for the triclinic system shown.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound derivatives is stabilized by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and other weak van der Waals forces. These interactions are fundamental in dictating the supramolecular architecture of the compounds in the solid state.
For 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one , the molecules form stacks that extend along the b-axis. iucr.org This stacking is a result of a combination of offset π–π interactions between the indazole rings and C—Cl···π(ring) interactions involving the six-membered rings. iucr.org These stacks are interconnected by C—H···O and C—H···N hydrogen bonds, creating a more complex three-dimensional network. iucr.org A notable feature is the formation of an R³₃(19) graph set, which involves two C—H···O hydrogen bonds and one Cl···O interaction. iucr.org
The crystal packing of 3-chloro-6-nitro-1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indazole is governed by a network of C—H···X (where X = Cl, N, O) hydrogen bonds, C—H···π interactions, and π-stacking interactions. researchgate.net Together, these non-covalent forces generate a three-dimensional supramolecular assembly. researchgate.net
Table 2: Intermolecular Interactions in this compound Derivatives
| Compound Name | Type of Interaction | Donor-Acceptor | Distance (Å) |
| 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one | C—H···O | C4—H4···O1 | - |
| C—H···N | - | - | |
| C—Cl···π(ring) | - | - | |
| π–π stacking | - | - | |
| 3-chloro-6-nitro-1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indazole | C—H···O | - | - |
| C—H···N | - | - | |
| C—H···Cl | - | - | |
| C—H···π(ring) | - | - | |
| π–π stacking | - | - |
Note: Specific donor-acceptor distances are often detailed in the supplementary information of the cited crystallographic studies and are represented here as being present.
Computational Chemistry and Theoretical Mechanistic Studies of 4 Chloro 6 Nitro 1h Indazole
Quantum Chemical Calculations (DFT-based)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for studying substituted heterocyclic systems like 4-Chloro-6-nitro-1H-indazole, providing a robust framework for exploring its fundamental electronic nature.
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For organic molecules, this is commonly performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-31G(d,p) or higher. imist.ma
This optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, calculations would be expected to confirm the planarity of the fused indazole ring system, a characteristic feature of aromatic heterocycles. The electron-withdrawing properties of the chlorine atom at position 4 and the nitro group at position 6 would influence the charge distribution and bond lengths within the aromatic system compared to the parent indazole molecule. The molecular electrostatic potential (MESP) surface can also be calculated from the optimized geometry. This surface visualizes the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions.
Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values for similar heterocyclic systems, as specific published data for this isomer is scarce.
| Parameter | Predicted Value | Description |
|---|---|---|
| C4-Cl Bond Length | ~1.74 Å | The distance between the carbon at position 4 and the chlorine atom. |
| C6-N (nitro) Bond Length | ~1.48 Å | The distance between the carbon at position 6 and the nitrogen of the nitro group. |
| Indazole Ring System | Largely Planar | The dihedral angles within the bicyclic system are close to 0° or 180°. |
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the presence of both chloro and nitro groups, which are strong electron-withdrawing groups, is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted indazole. From these orbital energies, several global reactivity descriptors can be calculated to quantify reactivity. researchgate.net
Table 2: Global Reactivity Descriptors (Conceptual)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
Quantum chemical calculations on related indazole derivatives have been used to correlate these parameters with observed properties like corrosion inhibition. researchgate.netresearchgate.net
Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation, especially for novel compounds or isomers that are difficult to distinguish experimentally. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, typically at a DFT level of theory (e.g., B3LYP/6-311++G(d,p)). acs.org
This method computes the absolute magnetic shielding tensors (σ) for each nucleus in the gas phase. acs.org These values are then converted into chemical shifts (δ) in solution by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), often using established empirical equations. acs.org Such calculations can predict both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals. Studies on various nitro-indazole isomers have demonstrated excellent agreement between GIAO/DFT-calculated values and experimental data. acs.org
Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound in DMSO-d₆ (Illustrative)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity |
|---|---|---|---|
| H-3 | 8.30 - 8.50 | 8.45 | s |
| H-5 | 8.10 - 8.30 | 8.22 | d |
| H-7 | 7.80 - 8.00 | 7.91 | d |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins. These techniques are fundamental to computer-aided drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is crucial for understanding the structural basis of a compound's potential biological activity and for screening virtual libraries of compounds.
While specific docking studies on this compound are not widely published, extensive research on the closely related isomer, 3-chloro-6-nitro-1H-indazole, serves as an excellent model for the methodology. nih.gov In these studies, derivatives of 3-chloro-6-nitro-1H-indazole were docked into the active site of Leishmania infantum trypanothione (B104310) reductase (TryR), a key enzyme for the parasite's survival. nih.govtandfonline.com The process involves preparing the 3D structures of both the ligand and the protein receptor, defining a binding pocket, and using a scoring function to rank the predicted binding poses based on their estimated binding affinity (e.g., in kcal/mol). nih.govtandfonline.com The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Table 4: Typical Molecular Docking Results (Based on 3-Chloro-6-nitro-1H-indazole Analogues)
| Parameter | Description | Example Finding |
|---|---|---|
| Target Protein | The biological macromolecule of interest. | Trypanothione Reductase (PDB: 2JK6) nih.gov |
| Binding Energy | The calculated free energy of binding for the most stable pose. | -7.0 to -9.5 kcal/mol |
| Key Hydrogen Bonds | Specific donor-acceptor interactions with amino acid residues. | Interactions with Ser, Thr, or Asp residues in the active site. |
| Hydrophobic Interactions | van der Waals contacts with nonpolar residues. | Interactions with Val, Leu, or Phe residues. |
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex in a more realistic, dynamic environment that simulates physiological conditions (e.g., in water at a specific temperature and pressure). An MD simulation calculates the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the complex and the persistence of key intermolecular interactions. nih.govworldscientific.com
A common metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and is not undergoing major structural changes. nih.gov Further analysis, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be used to estimate the binding free energy with greater accuracy than docking scores alone. tandfonline.comtaylorandfrancis.com Studies on complexes of trypanothione reductase with indazole derivatives have shown that the complexes remain in good equilibrium, with RMSD values typically between 1–3 Å, confirming a stable binding mode. nih.govtandfonline.com
Binding Free Energy Calculations (e.g., MM/GBSA)
There are no specific Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or other binding free energy calculation studies available for this compound in the surveyed literature.
However, research on isomeric compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, highlights the utility of these methods. For instance, studies on these isomers when complexed with biological targets like Leishmania trypanothione reductase have employed MM/GBSA to calculate binding free energies. nih.govtandfonline.comtaylorandfrancis.com In one such study, a derivative of 3-chloro-6-nitro-1H-indazole was found to have a net binding energy of -40.02 kcal/mol, with intermolecular interactions dominated by van der Waals and electrostatic energies. nih.gov These analyses provide crucial insights into the stability and interaction of the ligand within an enzyme's active site, but equivalent data for the 4-chloro-6-nitro isomer is not documented.
Elucidation of Reaction Mechanisms
Detailed computational elucidations of the reaction mechanisms for the synthesis of this compound are absent from the available scientific literature.
No computational studies detailing the reaction pathways for the synthesis of this compound were found. Synthetic routes for related molecules, such as the formation of 3-chloro-6-nitro-1H-indazole derivatives via 1,3-dipolar cycloaddition, have been described. nih.govtandfonline.com Additionally, theoretical studies have been conducted on fundamental reactions involving the indazole scaffold, such as the addition of formaldehyde (B43269) to various nitro-1H-indazoles (4-nitro, 5-nitro, and 6-nitro derivatives). nih.govacs.org These studies used DFT calculations to determine isomer stability but did not extend to a full mechanistic investigation of the synthetic pathway for the chloro-nitro substituted variant. nih.govacs.org
There is no published research containing transition state analysis or calculations of energetic barriers for the synthetic reactions leading to this compound.
For context, computational studies on other complex molecules incorporating a nitroindazole fragment have involved such analyses. For example, a Molecular Electron Density Theory study on an electrophilic aromatic substitution (EAS) nitration reaction identified four transition state structures and calculated the associated thermodynamic data. mdpi.com This demonstrates the type of analysis that would be necessary to understand the kinetics and feasibility of synthetic steps, but this level of investigation has not been applied to this compound itself according to the available data.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the in vitro biological activities of derivatives of the chemical compound This compound .
The existing research focuses on other isomers and related derivatives, such as:
3-Chloro-6-nitro-1H-indazole derivatives , which have been studied for their antileishmanial potential. Current time information in Bangalore, IN.tandfonline.comnih.govtaylorandfrancis.comnih.gov
5-Chloro-4-nitro-1H-indazole , which has been investigated for antimicrobial and antiparasitic properties.
Derivatives of 6-nitro-1H-indazole , which have been screened for antibacterial, antifungal, and antitubercular activities. scielo.brresearchgate.netscielo.br
Derivatives of 4-chloro-1H-indazole , evaluated for potential antifungal activity. taylorandfrancis.comjchr.org
Due to the strict requirement to focus solely on This compound and its derivatives, and the absence of specific data for this exact compound in the public domain, it is not possible to generate the article as requested in the outline. The biological activities of chemical compounds are highly specific to their structure, and data for one isomer cannot be substituted for another.
In Vitro Biological Activities of 4 Chloro 6 Nitro 1h Indazole Derivatives
Enzyme Inhibition Profiling in Biochemical Assays
The interaction of 4-chloro-6-nitro-1H-indazole derivatives with various enzymes is a key area of investigation to understand their mechanism of action. These interactions are often evaluated through biochemical assays that measure the inhibition of specific enzyme targets.
Indazole derivatives are widely recognized as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Various studies have demonstrated the potential of indazole-based compounds to target different kinase families.
Notably, derivatives of the indazole scaffold have shown inhibitory activity against several key kinases:
Vascular Endothelial Growth Factor Receptor (VEGFR-2): A novel series of 1H-indazole derivatives demonstrated significant inhibitory activity against VEGFR-2 kinase. mdpi.com
Fibroblast Growth Factor Receptors (FGFRs): Using fragment-led design, 1H-indazole-based derivatives were identified as inhibitors of FGFR1-3. nih.govmdpi.com One compound, in particular, showed IC₅₀ values of 2.0 µM, 0.8 µM, and 4.5 µM for FGFR1, FGFR2, and FGFR3, respectively. mdpi.com Another series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were also identified as potent FGFR1 inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR): A series of 1H-indazole derivatives were evaluated for their EGFR kinase activity, with some compounds showing strong potency against both wild-type and mutant forms of the enzyme. nih.gov
Polo-like Kinase 4 (PLK4): Certain indazole derivatives have been reported as single-digit nanomolar inhibitors of PLK4, a key regulator of cell division. mdpi.com
Multi-kinase Inhibition: Some indazole derivatives act as multi-kinase inhibitors, targeting enzymes such as c-Kit, PDGFRβ, and FLT3. nih.gov
Table 1: In Vitro Kinase Inhibition by Indazole Derivatives
| Derivative Class | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 1H-Indazole Derivatives | FGFR1 | 2.0 ± 0.4 µM | mdpi.com |
| 1H-Indazole Derivatives | FGFR2 | 0.8 ± 0.3 µM | mdpi.com |
| 1H-Indazole Derivatives | FGFR3 | 4.5 ± 1.6 µM | mdpi.com |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 69.1 ± 19.8 nM | nih.gov |
| 1H-Indazole-3-carboxamide Derivatives | GSK-3β | 0.35 µM | nih.gov |
| Indazole-pyrimidine-based Derivatives | VEGFR-2 | 34.5 nM | nih.gov |
| 3-Aminoindazole Derivatives (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) | 12 nM | nih.gov |
Beyond kinases, indazole derivatives have been shown to modulate other classes of enzymes implicated in various pathologies.
Trypanothione (B104310) Reductase (TryR): In the search for new antileishmanial agents, a series of novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated. nih.gov Molecular docking studies predicted that these derivatives could bind effectively to trypanothione reductase, an enzyme crucial for the survival of the Leishmania parasite. nih.gov The inhibitory potency was found to depend on the specific Leishmania species and the nature of the heterocyclic rings attached to the indazole core. nih.gov Compounds containing a triazole ring were generally more effective than those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov
Cyclooxygenase (COX): The anti-inflammatory properties of some indazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) during inflammation. nih.gov The inhibition of COX-2 by these compounds mitigates inflammatory responses.
Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1): A series of nitro-aryl 1H-indazole derivatives were designed as inhibitors of TDO and IDO1, which are important targets in cancer immunotherapy. nih.gov Structure-activity relationship (SAR) analysis revealed that a nitro-aryl group at the C-4 position of the indazole was beneficial for TDO inhibition. nih.gov Specific derivatives demonstrated nanomolar potency against TDO, while others showed dual inhibitory activity against both IDO1 and TDO. nih.gov
Table 2: Inhibition of Other Enzymes by Indazole Derivatives
| Derivative Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Biological Context | Reference |
|---|---|---|---|---|
| Nitro-aryl 1H-indazole Derivatives (HT-30) | TDO | 0.17 µM | Cancer Immunotherapy | nih.gov |
| Nitro-aryl 1H-indazole Derivatives (HT-28) | TDO | 0.62 µM | Cancer Immunotherapy | nih.gov |
| Nitro-aryl 1H-indazole Derivatives (HT-37) | IDO1 | 0.91 µM | Cancer Immunotherapy | nih.gov |
| Nitro-aryl 1H-indazole Derivatives (HT-37) | TDO | 0.46 µM | Cancer Immunotherapy | nih.gov |
| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Qualitative (Docking) | Antileishmanial | nih.gov |
| Indazole Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Anti-inflammatory | nih.gov |
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory potential of indazole derivatives has been explored through various in vitro models, focusing on their ability to modulate key inflammatory pathways and mediators. nih.gov
Derivatives of indazole can exert anti-inflammatory effects by inhibiting the production of crucial pro-inflammatory molecules.
Cytokines: Indazole and its derivatives have been shown to inhibit pro-inflammatory cytokines in a concentration-dependent manner. nih.gov For instance, indazole demonstrated over 60% inhibition of Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 250 μM. However, the TNF-α inhibitory activity of 6-nitroindazole (B21905) was found to be less potent in the same study. nih.gov
The biological effects of indazole derivatives are often rooted in their ability to interfere with critical intracellular signaling pathways.
Phosphoinositide 3-kinase (PI3K) Pathway: Research has indicated that certain halogenated indazole derivatives can interfere with the PI3K signaling pathway. This pathway is central to regulating cell growth and proliferation, and its inhibition can contribute to both anticancer and anti-inflammatory effects.
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a primary regulator of inflammatory responses. Pyrimidine derivatives, which share heterocyclic structural motifs with some complex indazoles, are known to exhibit anti-inflammatory effects by inhibiting NF-κB, among other mediators. nih.gov It is plausible that indazole derivatives could interfere with this pathway to reduce inflammation.
In Vitro Antioxidant Properties
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous inflammatory conditions. Some indazole derivatives have been evaluated for their ability to counteract oxidative stress.
In vitro studies have demonstrated that certain nitro-substituted indazole derivatives possess notable antioxidant activity. nih.govlongdom.org The antioxidant potential is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. longdom.org
One study found that 6-nitroindazole inhibited lipid peroxidation by 78.75% at a concentration of 200μg/ml. nih.gov
Another study on N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives, which contain a nitro group, highlighted significant antioxidant activity. grafiati.com
Table 3: In Vitro Antioxidant Activity of Nitro-Indazole Derivatives
| Derivative | Assay | Activity/Result | Reference |
|---|---|---|---|
| 6-Nitroindazole | Lipid Peroxidation Inhibition | 78.75% inhibition at 200µg/ml | nih.gov |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | DPPH Radical Scavenging | Activity noted | longdom.org |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | ABTS Radical Scavenging | Activity noted | longdom.org |
| N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-2-nitrobenzenesulfonamide | Antioxidant Assay | Significant activity | grafiati.com |
Structure Activity Relationship Sar Analysis of 4 Chloro 6 Nitro 1h Indazole Analogues
Correlating Halogen Substitution Patterns with Bioactivity
The presence and position of halogen atoms on the indazole core or its associated side chains can drastically alter the bioactivity of the molecule. Halogens, through their electronic and steric properties, influence binding affinities, metabolic stability, and cell permeability.
In the context of antileishmanial activity, studies on 3-chloro-6-nitro-1H-indazole derivatives have revealed the critical role of additional halogen substitutions. For instance, the introduction of a chlorine atom at the para-position of a phenyl group attached to an isoxazole (B147169) ring (linked to the indazole core) resulted in higher activity. nih.gov This enhancement is attributed to an additional interaction between the chlorine atom and the CO group of an alanine (B10760859) residue (ALA159) in the active site of the target enzyme, trypanothione (B104310) reductase, providing extra stabilization to the complex. nih.gov
Similarly, in the realm of anticancer research, halogen substitutions have proven crucial. Studies on 1H-indazol-3-amine derivatives as inhibitors of fibroblast growth factor receptors (FGFR) demonstrated that fluorine substitution at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency. nih.gov Specifically, compound 27a (structure detailed in the source) showed high affinity towards the FGFR1 enzyme. Docking studies revealed that the fluorine atoms formed hydrophobic interactions with Val492 and Ala640 residues in the ATP binding site. nih.gov In another series of antitumor agents, the presence of a para-fluorine on a phenyl substituent was found to be crucial for inhibitory activity against the K562 chronic myeloid leukemia cell line. nih.gov
These findings underscore the principle that the strategic placement of halogens can lead to more potent and selective compounds by optimizing interactions with the target protein.
| Compound Series | Halogen Substitution | Position | Observed Effect on Bioactivity | Target |
| 3-chloro-6-nitro-1H-indazole-isoxazoles | Chlorine | para-position of phenyl side-chain | Increased antileishmanial activity | Trypanothione Reductase |
| 1H-Indazol-3-amines | Fluorine | 6-position of indazole ring | Improved enzymatic and cellular potency | FGFR1/FGFR2 |
| 1H-indazole-3-amines | Fluorine | para-position of phenyl substituent | Crucial for antitumor activity | K562 cell line |
The Role of the Nitro Group in Modulating Biological Activity
The nitro group (NO₂) is a powerful modulator of biological activity and is a key feature of the 4-chloro-6-nitro-1H-indazole scaffold. nih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule, which can enhance interactions with biological targets. taylorandfrancis.comsvedbergopen.com
The nitro group can be considered both a pharmacophore and, in some contexts, a toxicophore. nih.gov Its presence is often mandatory for the activity of certain classes of anti-infective agents, which act as prodrugs requiring bioreduction of the nitro group to exert their effect. taylorandfrancis.com This reduction process can lead to the formation of reactive intermediates, such as nitroso and superoxide (B77818) species, that can cause cellular damage to pathogens. nih.govsvedbergopen.com
Impact of Substituent Electronic and Steric Properties on Efficacy
The efficacy of this compound analogues is a finely tuned balance of the electronic and steric properties of their substituents. These properties govern how a molecule fits into a binding pocket and the types of non-covalent interactions it can form.
Electronic Effects: The electron-withdrawing nature of the chloro and nitro groups on the indazole ring is a defining electronic feature. The nitro group, in particular, exerts a strong electron-withdrawing effect, which can enhance the molecule's ability to bind with biological targets through electrostatic or hydrogen bonding interactions. taylorandfrancis.com For example, in FGFR inhibitors, the methoxy (B1213986) oxygen of a substituent was observed to form a hydrogen bond with an aspartate residue (Asp641), contributing significantly to the binding affinity. nih.gov This highlights how electron-rich atoms introduced via substituents can serve as crucial hydrogen bond acceptors.
Steric Effects: The size and shape of substituents (steric factors) determine the conformational accessibility and complementarity of the ligand to its target's binding site. In a study of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, compounds featuring a triazole ring were more effective inhibitors than those with an oxazoline (B21484) ring, which in turn were more effective than those with an isoxazole ring. nih.gov This suggests that the specific geometry and steric bulk of the heterocyclic side chain play a role in optimizing interactions. Furthermore, certain triazolic derivatives were noted to have a more "bent" geometry, which was proposed to influence their antileishmanial activity through interactions between the indazole core and the side chain. nih.gov
The interplay between electronic and steric properties is therefore crucial. A bulky group might provide favorable hydrophobic interactions but could also cause steric clashes that prevent optimal binding. Conversely, a small, electron-rich group might act as a key hydrogen bond acceptor, significantly increasing potency.
| Property | Influence on Efficacy | Example |
| Electronic (Electron-withdrawing) | Enhances binding to biological targets via electrostatic interactions. | The 6-nitro group on the indazole ring. taylorandfrancis.com |
| Electronic (Electron-donating) | Can act as hydrogen bond acceptors. | Methoxy oxygen forming a hydrogen bond with Asp641 in FGFR. nih.gov |
| Steric (Size/Shape) | Determines fit within the binding pocket and potential for steric hindrance. | Triazole-containing derivatives showing higher activity than isoxazole derivatives against Leishmania. nih.gov |
| Steric (Conformation) | Influences overall molecular geometry and potential for intramolecular interactions. | "Bent" geometry of certain triazolic derivatives proposed to affect bioactivity. nih.gov |
Positional Isomerism and its Influence on Pharmacological Profiles
Positional isomerism, particularly N-substitution on the indazole ring, has a profound impact on the pharmacological and physicochemical properties of indazole derivatives. The indazole core can be substituted at the N-1 or N-2 position, leading to two distinct isomers with different spatial arrangements and electronic distributions. nih.gov
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. nih.gov Consequently, in nucleophilic substitution reactions on 1H-indazole, the N-1 substituted product is typically the major isomer formed. nih.gov This inherent stability and reactivity preference are critical considerations in the synthesis of indazole-based drugs.
The location of the substituent dictates the orientation of the side chains and the availability of the indazole nitrogen atoms for hydrogen bonding. The N-1 and N-2 isomers often exhibit different biological activities and pharmacological profiles. nih.govresearchgate.net For instance, the ability to act as a hydrogen bond donor or acceptor, a key interaction in many protein-ligand binding events, differs between the two isomers. The indazole ring system is known to be a privileged scaffold for many kinase inhibitors, where it often forms pivotal hydrogen bond interactions with hinge residues in the ATP binding site. nih.govpharmablock.com The specific vector and nature of these interactions are directly controlled by whether the substitution is at N-1 or N-2.
Furthermore, the position of substituents on the benzene (B151609) portion of the indazole ring, such as in 5- or 6-indazole moieties, also alters activity. In the development of lipoxygenase inhibitors, N-substituted pyrroles were conjugated to either 5- or 6-indazole carboxamides, indicating that the attachment point on the indazole core is a key variable in modulating biological effect. nih.gov Therefore, controlling the regioselectivity of substitution is a fundamental aspect of designing indazole derivatives with desired pharmacological properties.
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-6-nitro-1H-indazole, and how can reaction efficiency be optimized?
Methodological Answer:
A common synthesis route involves nitration and chlorination of indazole precursors. For example, 6-nitro-1H-indazole can be reacted with chlorinating agents like POCl₃ or SOCl₂ under controlled conditions. Optimization includes:
- Temperature control : Maintaining 60–80°C to avoid over-chlorination.
- Catalytic additives : Using Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity .
For derivatives, alkylation at the N1 position (e.g., using 1-bromo-2-chloroethane) requires inert atmospheres (N₂/Ar) to prevent byproduct formation .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100–150 K to minimize thermal motion.
- Structure solution : SHELXT for space-group determination and initial phase estimation .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For disordered nitro groups, apply restraints (e.g., DFIX, SIMU) .
Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?
Methodological Answer:
- HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (acetonitrile/0.1% formic acid, 70:30 v/v). Retention time: ~8.2 min. Detection: 254 nm .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 212 → 166 for quantification). Internal standards (e.g., deuterated analogs) improve accuracy .
Advanced: How do structural modifications (e.g., nitro group position) affect the bioactivity of this compound derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies show:
- Nitro group (C6) : Enhances electrophilicity, enabling interactions with cysteine residues in enzyme active sites (e.g., kinase inhibition).
- Chloro substituent (C4) : Increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration.
- N1 substitution : Alkyl/aryl groups modulate solubility and metabolic stability.
Validate via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., IC₅₀ determination against target enzymes) .
Advanced: What mechanisms underlie the environmental degradation of this compound, and how can its persistence be modeled?
Methodological Answer:
- Photodegradation : UV irradiation (λ = 254 nm) generates reactive oxygen species (ROS), cleaving the nitro group to form 4-chloro-1H-indazole-6-amine.
- Biodegradation : Use soil microcosms with Pseudomonas spp. to study nitroreductase-mediated pathways.
Model degradation kinetics using pseudo-first-order equations and QSAR tools (e.g., EPI Suite) to predict half-lives .
Advanced: How can crystallographic disorder in this compound be resolved during refinement?
Methodological Answer:
- Twinning detection : Use ROTAX (SHELXL) to identify twin laws (e.g., twofold rotation).
- Disorder modeling : Split nitro group positions (PART command in SHELXL) with occupancy ratios refined freely.
- Restraints : Apply DELU and ISOR to suppress unrealistic thermal motion. Validate via R₁ < 5% and wR₂ < 12% .
Advanced: How should researchers address contradictions in reported pharmacological data for this compound analogs?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-binding cassette assays).
- Experimental replication : Control variables (e.g., cell line passage number, serum concentration).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What computational methods predict the ecotoxicological impact of this compound?
Methodological Answer:
- QSAR modeling : Use tools like TEST (EPA) to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna).
- Read-across analysis : Compare with structurally similar pollutants (e.g., nitroaromatics) in databases like ECOTOX.
- Metabolite tracking : Employ HRMS to identify transformation products in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
